7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is an organic compound with a complex structure that includes a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with appropriate reagents to form the 4-bromophenyl-2-oxoethoxy intermediate. This intermediate is then reacted with a chromen-2-one derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and properties.
Pyrazoline derivatives: Similar in having a bromophenyl group but differ in their core structure and biological activities.
Uniqueness
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27BrO4 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H27BrO4/c1-4-5-6-7-8-21-16(2)20-13-14-23(17(3)24(20)30-25(21)28)29-15-22(27)18-9-11-19(26)12-10-18/h9-14H,4-8,15H2,1-3H3 |
InChI Key |
YPVZXYSHZYAWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C)OC1=O)C |
Origin of Product |
United States |
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